1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- involves several steps, typically starting from simpler organic precursors. The key steps include:
Formation of the Phenanthrenedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrenedione core.
Introduction of Hydroxyl and Formyloxy Groups: The hydroxyl and formyloxy groups are introduced through selective oxidation and esterification reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include batch and continuous flow synthesis, using catalysts and reagents that minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenanthrenedione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenanthrenedione, 10-(acetyloxy)-3,9-bis(benzoyloxy)-4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-:
1,4-Phenanthrenedione, 10-(acetyloxy)-3,9-dihydroxy-4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-: Another related compound with acetoxy groups instead of formyloxy groups.
Uniqueness
The uniqueness of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its formyloxy groups, in particular, provide unique sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
65714-77-4 |
---|---|
Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(4aS,9S,10S,10aS)-8,10-dihydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] formate |
InChI |
InChI=1S/C21H28O6/c1-10(2)11-14(23)12-13(16(25)15(11)24)21(5)8-6-7-20(3,4)19(21)17(26)18(12)27-9-22/h9-10,17-19,23,26H,6-8H2,1-5H3/t17-,18+,19+,21-/m1/s1 |
InChI Key |
NSCMIMHUVQXSBW-XODKDNOYSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2OC=O)O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC=O)O)(C)C)C)O |
Origin of Product |
United States |
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